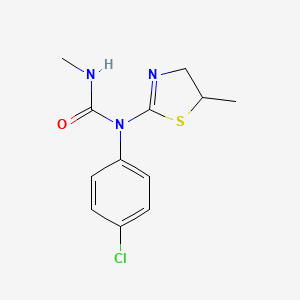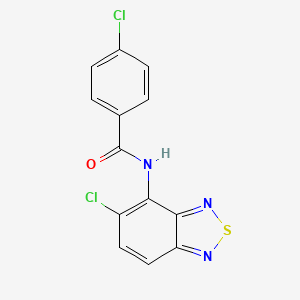![molecular formula C18H13BrN4O B11486962 6-(4-Bromophenyl)-2-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine 4-oxide](/img/structure/B11486962.png)
6-(4-Bromophenyl)-2-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-BROMOPHENYL)-2-(4-METHYLPHENYL)IMIDAZO[1,2-B][1,2,4]TRIAZIN-4-IUM-4-OLATE is a complex organic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-BROMOPHENYL)-2-(4-METHYLPHENYL)IMIDAZO[1,2-B][1,2,4]TRIAZIN-4-IUM-4-OLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[1,2-b][1,2,4]triazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-bromophenyl and 4-methylphenyl groups: These groups can be introduced via nucleophilic substitution reactions using corresponding brominated and methylated aromatic compounds.
Final cyclization and purification: The final product is obtained through cyclization reactions followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the imidazo[1,2-b][1,2,4]triazine core, potentially leading to the formation of dihydro derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under conditions like heating or using a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes due to its potential bioactivity.
Medicine: Potential use as a therapeutic agent, particularly in the treatment of diseases where imidazo[1,2-b][1,2,4]triazine derivatives have shown efficacy.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-BROMOPHENYL)-2-(4-METHYLPHENYL)IMIDAZO[1,2-B][1,2,4]TRIAZIN-4-IUM-4-OLATE would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-BROMOPHENYL)-2-PHENYLIMIDAZO[1,2-B][1,2,4]TRIAZIN-4-IUM-4-OLATE
- 6-(4-METHYLPHENYL)-2-PHENYLIMIDAZO[1,2-B][1,2,4]TRIAZIN-4-IUM-4-OLATE
- 6-(4-CHLOROPHENYL)-2-(4-METHYLPHENYL)IMIDAZO[1,2-B][1,2,4]TRIAZIN-4-IUM-4-OLATE
Uniqueness
The uniqueness of 6-(4-BROMOPHENYL)-2-(4-METHYLPHENYL)IMIDAZO[1,2-B][1,2,4]TRIAZIN-4-IUM-4-OLATE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and methyl groups may confer unique properties compared to other similar compounds.
Properties
Molecular Formula |
C18H13BrN4O |
|---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2-(4-methylphenyl)-4-oxidoimidazo[1,2-b][1,2,4]triazin-4-ium |
InChI |
InChI=1S/C18H13BrN4O/c1-12-2-4-14(5-3-12)17-11-23(24)18-20-16(10-22(18)21-17)13-6-8-15(19)9-7-13/h2-11H,1H3 |
InChI Key |
GONBAOTUWBVHHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=C(N=C3[N+](=C2)[O-])C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(2,3-dihydro-1H-indol-1-ylsulfonyl)-7-methyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B11486880.png)
![(1Z)-1-[(4-chlorophenyl)imino]-1H-isoindol-3-amine](/img/structure/B11486892.png)

![N-{1,1,1,3,3,3-hexafluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]propan-2-yl}-2-phenylacetamide](/img/structure/B11486894.png)
![4-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzenesulfonamide](/img/structure/B11486898.png)


![8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B11486916.png)
![4-amino-8-(3-methoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11486923.png)
![N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-4-(dimethylamino)benzamide](/img/structure/B11486926.png)
![2-({[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)quinoline](/img/structure/B11486932.png)
![3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)-9-methyl-9H-carbazole](/img/structure/B11486941.png)
![5,6-Bis(2,6-dimethylmorpholin-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11486946.png)
![4-(3-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11486957.png)
